3,6-Dimethyloctahydrocyclopenta[b]pyran
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Overview
Description
3,6-Dimethyloctahydrocyclopenta[b]pyran is a heterocyclic compound that features a six-membered oxygen-containing ring fused with a five-membered carbocyclic ring. This structure is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctahydrocyclopenta[b]pyran typically involves multicomponent reactions (MCRs), which are favored for their efficiency, atom economy, and green reaction conditions . One common method involves the one-pot condensation of aromatic aldehydes, malononitrile, and a dicarbonyl compound in the presence of a catalyst such as zinc-modified molecular sieves . This method offers high yields, short reaction times, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable MCRs using reusable catalysts under green protocols. These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctahydrocyclopenta[b]pyran undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve mild temperatures and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3,6-Dimethyloctahydrocyclopenta[b]pyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctahydrocyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta[b]pyran: Another heterocyclic compound with a seven-membered ring fused to a pyran ring.
4H-Pyran: A simpler pyran derivative with a wide range of biological activities.
Uniqueness
3,6-Dimethyloctahydrocyclopenta[b]pyran is unique due to its specific ring structure and the presence of methyl groups at the 3 and 6 positions. This configuration can lead to distinct chemical reactivity and biological properties compared to other pyran derivatives .
Properties
CAS No. |
114450-94-1 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,6-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran |
InChI |
InChI=1S/C10H18O/c1-7-3-9-4-8(2)6-11-10(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
HBYOIMBTOHHESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(COC2C1)C |
Origin of Product |
United States |
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